乙基2-(4-(7-(4-氟苄基)-3-甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌嗪-1-基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate is a useful research compound. Its molecular formula is C21H25FN6O4 and its molecular weight is 444.467. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
D2 样受体的结合亲和力和选择性乙基2-(4-(7-(4-氟苄基)-3-甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌嗪-1-基)乙酸酯的化学结构特征在于存在几种抗精神病药共同的药效基团。一项研究强调了芳基烷基取代基在增强 D2 样受体的结合亲和力的效力和选择性方面的作用。这些化合物复合结构至关重要,决定了它们的专一性和效力,尽管芳基烷基部分的具体作用难以预测 (Sikazwe 等,2009)。
神经精神疾病的治疗潜力多巴胺 D2 受体 (D2Rs) 在几种神经精神疾病的病理生理中至关重要。D2Rs 的拮抗剂和部分激动剂在治疗精神分裂症、帕金森氏症、抑郁症和焦虑症方面具有临床意义。对多巴胺 D2 受体配体近期进展的全面回顾强调了这些化合物在管理这些疾病方面的治疗潜力。该综述还强调了特定药效基团(如芳基烷基取代基)在实现高 D2R 亲和力方面的重要性,强调了乙基2-(4-(7-(4-氟苄基)-3-甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌嗪-1-基)乙酸酯在此背景下的作用 (Jůza 等,2022)。
了解 DNA 结合机制Hoechst 33258 及其类似物(包括与乙基2-(4-(7-(4-氟苄基)-3-甲基-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基)哌嗪-1-基)乙酸酯类似的结构)以其与双链 B-DNA 小沟的强结合而闻名,特别是在富含 AT 的序列中。这些化合物是荧光 DNA 染色的工具,并作为模型来理解 DNA 序列识别和结合。Issar 和 Kakkar (2013) 的综述深入探讨了这一系列药物的细节,重点介绍了它们在合理药物设计中的用途和潜力 (Issar 和 Kakkar,2013)。
作用机制
Target of Action
The compound contains a piperazine moiety, which is a common feature in many bioactive molecules. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action of the compound. For instance, if the compound targets a receptor involved in neurotransmission, it could affect neural signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a piperazine ring could influence its absorption and distribution . The compound’s metabolism could involve enzymatic transformations, and it could be excreted in the urine or feces.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence its ionization state .
生化分析
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase , suggesting that Ethyl 2-(4-(7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetate may also interact with this enzyme.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
ethyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-3-32-16(29)13-26-8-10-27(11-9-26)20-23-18-17(19(30)24-21(31)25(18)2)28(20)12-14-4-6-15(22)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCMZTKIHVWROE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。